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Cat. No.: B8134263

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2023, Keros Therapeutics has deprioritized the KER-047 program and is
exploring strategic partnerships for its continued development.[1] This document summarizes
the publicly available scientific and clinical data up to that point.

Abstract

KER-047 is an orally administered, small-molecule inhibitor of Activin Receptor-Like Kinase-2
(ALK?2), a key regulator of iron homeostasis.[2][3] Developed by Keros Therapeutics, KER-047
was investigated for the treatment of anemias caused by iron imbalance, such as iron-
refractory iron deficiency anemia (IRIDA), and for the rare musculoskeletal disorder
fibrodysplasia ossificans progressiva (FOP).[2][4] This technical guide provides a
comprehensive overview of the available preclinical and clinical data on KER-047, focusing on
its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial
findings. While specific structural activity relationship (SAR) data for KER-047 has not been
publicly disclosed, this document will provide context based on the known pharmacology of
ALK2 inhibitors.

Mechanism of Action: Targeting the ALK2 Pathway

KER-047 is designed to selectively and potently inhibit ALK2, also known as Activin A Receptor,
Type | (ACVRL1), which is a transforming growth factor-beta (TGF-[3) receptor.[2] Dysregulation
of ALK2 signaling leads to inappropriately high levels of hepcidin, the master regulator of iron
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homeostasis.[5] Elevated hepcidin results in decreased iron availability for red blood cell
production, leading to anemia.[5] By inhibiting ALK2, KER-047 aims to reduce hepcidin
production, thereby increasing serum iron and transferrin saturation, mobilizing iron stores, and
ultimately improving erythropoiesis.[3][5]

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

Therapeutic Intervention

nnnnnnn
KER-047 Inhibited ALK2

Pathophysiology (e.g., IRIDA)

Normal Iron Homeostasis

Click to download full resolution via product page

Caption: Signaling pathway of ALK2 in iron homeostasis and the therapeutic intervention by
KER-047.

Preclinical and Clinical Development

KER-047 has undergone preclinical evaluation and progressed to Phase 2 clinical trials.

Preclinical Studies

Preclinical studies in a mouse model of IRIDA demonstrated that a selective ALK2 inhibitor
could reduce hepcidin, increase serum iron, and ameliorate anemia, providing the rationale for
the clinical development of KER-047.[3]
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Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, two-part Phase 1 clinical trial was conducted in
healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and
pharmacodynamics of single and multiple ascending doses of KER-047.[2][4]

Experimental Protocol: Phase 1 Clinical Trial

o Part 1 (Single Ascending Dose): Healthy volunteers received single oral doses of KER-047
ranging from 1 mg to 300 mg (capsule formulation) and 30 mg to 450 mg (liquid formulation)
or placebo.[2]

o Part 2 (Multiple Ascending Dose): Healthy volunteers received daily oral doses of KER-047
(50 mg, 100 mg, 200 mg, and 350 mg of the liquid formulation) or placebo for 7 to 14 days.

[2]
e Primary Objectives: To assess the safety and tolerability of KER-047.[4]

e Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamic effects of
KER-047.

The workflow for the Phase 1 clinical trial is depicted below:
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Caption: Workflow of the Phase 1 single and multiple ascending dose clinical trial for KER-047.

Phase 1 Results Summary:
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Parameter Observation Citation

- KER-047 was generally well-
Safety and Tolerability _ o [6]
tolerated in healthy individuals.

Dose-related increases in
Pharmacodynamics serum iron and transferrin [2]

saturation were observed.

Decreases in serum ferritin
were noted, consistent with [2]

iron mobilization.

Decreases in serum hepcidin
were observed in the multiple [2]

ascending dose cohorts.

Increases in reticulocyte
hemoglobin content were 3]
seen, indicating increased iron

incorporation into hemoglobin.

Phase 2 Clinical Trial in IRIDA

An open-label, two-part Phase 2 clinical trial was initiated to evaluate KER-047 in patients with
Iron-Refractory Iron Deficiency Anemia (IRIDA).[7]

Experimental Protocol: Phase 2 Clinical Trial in IRIDA

o Part 1 (Dose Escalation): Patients received KER-047 once daily for 14 days, starting at a
dose of 25 mg, followed by a 14-day washout period.[7]

» Primary Objective: To assess the safety of KER-047 in patients with IRIDA.[7]

¢ Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamics of KER-
047.[7]

Phase 2 Preliminary Results (from a single patient in the 25 mg cohort):
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Parameter Observation Citation

Intermittent dizziness was
reported, but no serious

Safety [3]
adverse events were

observed.

Hemoglobin concentration and
Efficacy Markers mean corpuscular volume [3]

remained stable.

Reticulocyte hemoglobin
content increased by day 5 of [3]

treatment.

Ferritin levels decreased
during treatment and returned
to baseline after the washout

period.

These preliminary data from a single patient were suggestive of iron redistribution consistent
with the mechanism of action of KER-047.[8]

Structural Activity Relationship (SAR) Context

While specific SAR studies for KER-047 are not publicly available, the broader field of ALK2
inhibitors provides some context. Many small molecule inhibitors of BMP type | receptors,
including ALK2, are ATP-competitive and often based on a dorsomorphin scaffold.[9] Research
on other 2-aminopyridine-based ALK2 inhibitors has shown that modifications to different parts
of the molecule can significantly impact potency, selectivity, and cytotoxicity.[9] For example,
methylation at specific positions on the core structure of related compounds has been shown to
alter bioactivity and physicochemical properties.[10] The development of potent and selective
ALK?2 inhibitors with favorable drug-like properties remains an active area of research, with the
goal of minimizing off-target effects and improving the therapeutic index.

Conclusion
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KER-047 is a selective ALK2 inhibitor that has demonstrated proof-of-concept in preclinical
models and early clinical trials for the treatment of anemias driven by iron imbalance. The
available data from Phase 1 and preliminary Phase 2 studies indicate that KER-047 can
effectively modulate the ALK2-hepcidin axis, leading to increased iron availability for
erythropoiesis. While the clinical development of KER-047 has been deprioritized by Keros
Therapeutics, the compound and its target remain of significant interest for the treatment of
hematological and musculoskeletal disorders. Further investigation and potential partnerships
may yet see this molecule advance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [KER-047: A Technical Overview of an Investigational
ALK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8134263#structural-activity-relationship-of-ker-047]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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